Thermal Decomposition Kinetics: 2,4-Diacetoxypentane vs. 2-Acetoxypentane
In a direct head-to-head gas-phase pyrolysis study of poly(vinyl acetate) model compounds, 2,4-diacetoxypentane exhibited a first-order decomposition rate constant of 1.63 × 10¹³ exp(−45.4/RT) sec⁻¹, while the monoacetate analog 2-acetoxypentane decomposed with a rate constant of 1.04 × 10¹³ exp(−45.0/RT) sec⁻¹ over the same temperature range of 325–375°C [1]. The presence of a second acetoxy group at the 4-position in 2,4-diacetoxypentane slightly increases the pre-exponential factor, indicating a marginally faster decomposition at a given temperature, which better replicates the chain-elimination behavior of PVAc [1].
| Evidence Dimension | Gas-phase thermal decomposition rate constant (first-order) |
|---|---|
| Target Compound Data | 1.63 × 10¹³ exp(−45.4/RT) sec⁻¹ (temperature range 325–375°C) |
| Comparator Or Baseline | 2-Acetoxypentane: 1.04 × 10¹³ exp(−45.0/RT) sec⁻¹ (temperature range 323–380°C) |
| Quantified Difference | Pre-exponential factor higher by ~57% for the diacetate; activation energies differ by 0.4 kcal/mol |
| Conditions | Gas-phase pyrolysis in a static system; homogeneous unimolecular first-order reactions |
Why This Matters
For researchers modeling PVAc thermal degradation, 2,4-diacetoxypentane provides a more accurate kinetic analog than the simpler monoacetate, as its diacetate structure better mimics the polymer's repeating unit.
- [1] Chytrý V, Obereigner B, Lím D. Study of thermal decomposition of poly(vinyl chloride) type polymers with the use of model substances—III: Gas phase pyrolysis of acetates. Eur Polym J. 1973;9:493-500. View Source
